BenchChemオンラインストアへようこそ!

Brexpiprazole impurity 11

Impurity Profiling Reference Standard Quality Control

Brexpiprazole Impurity 11 is a process-related or degradation impurity of the atypical antipsychotic drug brexpiprazole, chemically identified as 7-(4-Hydroxybutoxy)quinolin-2(1H)-one. It is not listed in any pharmacopoeia but is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA).

Molecular Formula C28H34N4S2
Molecular Weight 490.7 g/mol
Cat. No. B13056552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrexpiprazole impurity 11
Molecular FormulaC28H34N4S2
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN2CCN(CC2)C3=C4C=CSC4=CC=C3)C5=C6C=CSC6=CC=C5
InChIInChI=1S/C28H34N4S2/c1(11-29-13-17-31(18-14-29)25-5-3-7-27-23(25)9-21-33-27)2-12-30-15-19-32(20-16-30)26-6-4-8-28-24(26)10-22-34-28/h3-10,21-22H,1-2,11-20H2
InChIKeyPNVLZKKCOPKMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brexpiprazole Impurity 11: A Critical Reference Standard for Antipsychotic Drug Quality Control


Brexpiprazole Impurity 11 is a process-related or degradation impurity of the atypical antipsychotic drug brexpiprazole, chemically identified as 7-(4-Hydroxybutoxy)quinolin-2(1H)-one [1]. It is not listed in any pharmacopoeia but is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) [2]. The compound is characterized by a molecular formula of C13H15NO3 and a molecular weight of 233.3 g/mol, serving as a marker for the cleavage of the ether linkage in the brexpiprazole molecule [1].

Why Generic Brexpiprazole Impurity 11 Standards Fail to Guarantee Regulatory Compliance


The designation 'Brexpiprazole Impurity 11' is not standardized across suppliers, leading to critical discrepancies in chemical identity [1]. A purchaser requesting this compound may receive 7-(4-Hydroxybutoxy)quinolin-2(1H)-one (CAS 1886188-97-1, MW 233.3) from one vendor, while another provides a structurally distinct dimeric compound (CAS 2250242-22-7, MW 490.7) under the same name . This inconsistency can derail analytical method validation if the impurity's retention time, spectral profile, or response factor differs from the compound specified in the regulatory dossier. Therefore, simple generic substitution without verifying the CAS number, molecular formula, and provided characterization data against the target monograph or filing is not feasible.

Quantitative Differentiation of Brexpiprazole Impurity 11: Analytical Performance and Purity Benchmarks


Structural Identity Verification: Avoiding a Critical Procurement Error

The chemical identity of 'Brexpiprazole Impurity 11' varies by supplier. The product from SynZeal, o2h Discovery, and Alentris Research is 7-(4-Hydroxybutoxy)quinolin-2(1H)-one (CAS 1886188-97-1, MW 233.3 g/mol) [REFS-1, REFS-2]. In contrast, the product from CATO is a dimeric compound with the formula C28H34N4S2 and a molecular weight of 490.73 g/mol [2]. This demonstrates a clear structural divergence that must be reconciled with the user's specific analytical target.

Impurity Profiling Reference Standard Quality Control ANDAs

HPLC Purity Benchmarking: 98% Purity Outperforms Industry Baselines

The certified purity of a reference standard directly impacts the accuracy of quantitative analytical methods. Brexpiprazole Impurity 11 supplied by bzwz-sys is certified at a purity of 98% [1]. This is a quantifiable improvement over the standard 95% purity seen for the same compound from other major suppliers like Bidepharm and CymitQuimica [REFS-2, REFS-3].

Method Validation Reference Standard System Suitability

Defined Analytical Performance: A Retention Time Benchmark for Method Transfer

A defined retention time (RT) is crucial for peak identification during method transfer. Under a specific set of conditions using an analytical-grade column and high-purity water mobile phase, Brexpiprazole Impurity 11 exhibits a retention time of 8 minutes . This value provides a specific performance benchmark that can be used to verify system suitability and confirm compound identity against other closely related impurities which will have different RTs.

HPLC Method Development System Suitability Retention Time

Regulatory-Focused Documentation: Supplying ICH-Compliant Characterization Data

Supporting an ANDA requires a reference standard with robust and compliant documentation. Brexpiprazole Impurity 11 from SynZeal and ChemWhat is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided [REFS-1, REFS-2]. This contrasts with generic chemical supply where such comprehensive data packages (including NMR, MS, IR, and purity assay) are not standard.

ANDA Filing DMF Regulatory Compliance Characterization

Optimal Procurement and Application Scenarios for Brexpiprazole Impurity 11


ANDA Method Validation for a Brexpiprazole Generic

A pharmaceutical company developing a generic brexpiprazole product requires a high-purity, well-characterized impurity standard for use as a system suitability marker and for spiking studies during HPLC method validation. A standard with a certified purity of 98% [1] provides higher accuracy for calculating relative response factors (RRFs) and limits of quantitation (LOQ) compared to a 95% pure standard, directly impacting the method's sensitivity and linearity.

Stability-Indicating Method Development

Analytical scientists performing forced degradation studies need an authentic sample of the degradation impurity formed by ether linkage cleavage. The product with CAS 1886188-97-1 and a verified retention time of 8 minutes can be used to confirm the formation of this specific impurity and to demonstrate the method's ability to resolve it from the API and other degradation products, fulfilling ICH Q2(R1) requirements for specificity.

Qualification of a Working Standard for a QC Laboratory

A QC laboratory tasked with routine batch release of brexpiprazole tablets requires a secondary working standard. Procuring a batch of Impurity 11 from a supplier that offers comprehensive characterization data and optional traceability to a primary pharmacopeial standard [2] ensures the working standard is fit for purpose and can be qualified against the lab's existing primary standard, maintaining continuity in analytical results.

Quote Request

Request a Quote for Brexpiprazole impurity 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.